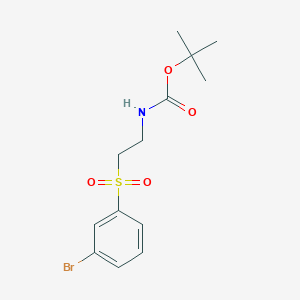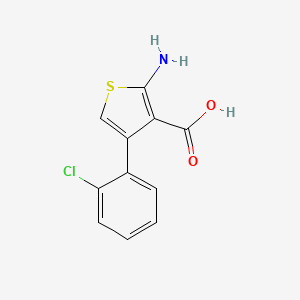![molecular formula C11H9BrN2O3 B12068664 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It consists of a benzene ring substituted with a bromine atom and a pyrazole ring linked via an ether linkage. This compound belongs to the class of imidazole-containing molecules, which exhibit intriguing chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid. One common approach involves the reaction of 3-bromobenzoic acid with 1-methyl-1H-pyrazole in the presence of appropriate reagents. The detailed reaction conditions and mechanisms can vary, but this general strategy yields the desired compound.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Chemischer Reaktionen
Reactivity::
Substitution Reactions: The bromine atom in 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid makes it susceptible to nucleophilic substitution reactions.
Acid-Base Properties: Due to the presence of imidazole-like nitrogen atoms, it exhibits both acidic and basic properties.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Ether Formation: The ether linkage is typically formed using acid-catalyzed conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Major Products:: The primary product of the reactions described above is this compound itself.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its interactions with biological targets are of interest.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can be compared with other imidazole-containing compounds in terms of reactivity, biological activity, and structural features.
Eigenschaften
Molekularformel |
C11H9BrN2O3 |
|---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
MHHQZNXWURWRLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)




![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)

